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4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tert-butyl group, a methyl-substituted oxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoyl chloride with an amine in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring or the benzamide moiety.
Reduction: Reduced forms of the oxazole ring or the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar in having a tert-butyl group and a heterocyclic ring.
Aleglitazar: Contains an oxazole ring and is used as an antidiabetic agent.
Ditazole: Another oxazole derivative used as a platelet aggregation inhibitor.
Uniqueness
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPSVVKRIGYDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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